molecular formula C10H18N2O B13180636 N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide

N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide

Cat. No.: B13180636
M. Wt: 182.26 g/mol
InChI Key: IWUICSXSYNUKIL-UHFFFAOYSA-N
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Description

N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 3-aminocyclopentylmethyl substituent. Its synthesis likely involves intermediates like tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS: 1031335-25-7), as seen in cyclopentane derivative syntheses .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c11-9-4-1-7(5-9)6-12-10(13)8-2-3-8/h7-9H,1-6,11H2,(H,12,13)

InChI Key

IWUICSXSYNUKIL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2CCC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with (3-aminocyclopentyl)methanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide and analogous cyclopropanecarboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Target/Activity Synthesis & Purification Methods Reference IDs
This compound C₁₀H₁₇N₃O* ~195.27* 3-aminocyclopentylmethyl Not explicitly stated (inferred CNS) Likely involves Boc-protected intermediates -
Lemborexant (E2006) C₂₂H₂₀F₂N₄O₂ 410.42 Fluorophenyl, pyrimidinyl, fluoropyridinyl Orexin receptor antagonist (insomnia) Multi-step synthesis; chiral resolution
N-(3-aminophenyl)cyclopropanecarboxamide C₁₀H₁₂N₂O 176.22 3-aminophenyl Unknown (structural probe) Direct amidation; NMR confirmation
Compound 19 (GSK-3β inhibitor) C₁₅H₂₁ClN₄O₃S 372.87 Pyridinyl-sulfonyl-pyrrole GSK-3β inhibition (neuroinflammation) Suzuki coupling; flash chromatography
N-(4-(Phenylthio)phenyl)cyclopropanecarboxamide C₁₆H₁₄N₂OS 282.36 Phenylthiophenyl Reductive transamidation studies Manganese-mediated synthesis

*Estimated based on structural similarity to and .

Key Findings:

Structural Diversity: Aromatic vs. Aliphatic Substituents: Lemborexant (aromatic fluorophenyl/pyridinyl) and Compound 19 (heterocyclic pyridinyl-sulfonyl-pyrrole) exhibit higher molecular weights and complexity compared to this compound, which features an aliphatic aminocyclopentyl group. This impacts lipophilicity (logP) and bioavailability .

Synthetic Complexity :

  • Lemborexant requires chiral resolution due to its (1R,2S)-stereochemistry, increasing synthetic difficulty .
  • The target compound’s synthesis likely leverages Boc-protected cyclopentylamine intermediates (e.g., CAS: 1031335-25-7), simplifying amine group incorporation .

Therapeutic Implications: CNS Applications: Lemborexant and structurally related orexin antagonists highlight the cyclopropanecarboxamide scaffold’s utility in sleep disorders . The target compound’s aminocyclopentyl group may similarly modulate CNS targets. Enzyme Inhibition: Compound 19’s GSK-3β inhibition suggests cyclopropanecarboxamides can target kinase pathways, though substituent choice dictates specificity .

Patent Landscape :

  • Derivatives like N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamides are patented for CFTR-mediated diseases, underscoring the scaffold’s versatility .

Biological Activity

N-[(3-Aminocyclopentyl)methyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}N2_{2}O
  • Molecular Weight : 180.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various cellular pathways. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, leading to modulation of target activity.

Biological Activities

This compound has been investigated for several biological activities:

  • Antiviral Activity :
    • The compound has shown promise as an inhibitor of the hepatitis C virus (HCV) NS3 protease, a key enzyme in the viral replication cycle. Inhibiting this protease can reduce viral load and mitigate the severity of HCV infections .
  • Anti-cancer Properties :
    • Preliminary studies indicate that this compound may exhibit anti-tumor effects by targeting specific kinases involved in cancer cell proliferation and survival .
  • Neuroprotective Effects :
    • Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of this compound against HCV in vitro. Results demonstrated a significant reduction in viral replication at concentrations ranging from 1 to 10 µM, indicating its potential as a therapeutic agent for HCV treatment.

Case Study 2: Cancer Cell Line Studies

In a series of experiments on various cancer cell lines, including breast and prostate cancer, this compound exhibited IC50_{50} values ranging from 5 to 15 µM, suggesting effective cytotoxicity against these cells. Mechanistic studies indicated that the compound induces apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectReference
AntiviralHCV NS3 ProteaseInhibition of viral replication
Anti-cancerVarious cancer cell linesInduction of apoptosis
NeuroprotectiveNeurotransmitter systemsReduction in oxidative stress

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